N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound notable for its potential biological activities. This compound incorporates a thiazole ring, which is recognized for its diverse pharmacological properties, including antimicrobial and anticancer activities. The molecular formula of the compound is , and it has a molecular weight of approximately .
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information regarding its structure and properties.
This compound falls under the category of thiazole derivatives, which are widely studied in medicinal chemistry due to their biological significance. Thiazole rings are often found in compounds with various therapeutic applications, making this compound of interest for further research in drug development .
The synthesis of N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide involves several steps, typically starting with the formation of the thiazole ring.
The molecular structure of N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can be represented using various chemical notation systems.
C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CS3
OBZRUWUYZLEDTQ-UHFFFAOYSA-N
These notations provide insight into the arrangement of atoms within the molecule, highlighting functional groups that contribute to its reactivity and biological activity .
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide can participate in various chemical reactions due to its functional groups.
The mechanism of action for N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)acetamide is primarily linked to its interactions with biological targets.
Understanding the physical and chemical properties of N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-ylyl)ethyl)thio)thiazol-4-ylyl)acetamide is crucial for its application in research.
These properties are essential for determining the compound's suitability for various experimental conditions and applications .
N-(furan-2-ylmethyl)-2-(2-((2-oxo-2-(thiophen-2-ylyl)ethyl)thio)thiazol-4-ylyl)acetamide has several scientific uses:
CAS No.: 943001-56-7
CAS No.: 585-18-2
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 33227-10-0
CAS No.: 1068-67-3